2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
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Overview
Description
The compound “2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide” is a derivative of pyridazinone . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of the compound is C20H16ClN3O3S. The InChI code is 1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H .Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 413.88.Scientific Research Applications
Anticancer Activities
The anticancer potential of pyridazinone derivatives, including compounds similar to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide, has been studied extensively. For example, a study on the synthesis and evaluation of anticancer activity of some new 3(2h)-one pyridazinone derivatives by molecular docking studies revealed that these compounds exhibit significant in vitro antioxidant activity, which is a crucial factor in cancer treatment due to the role of oxidative stress in cancer progression. The molecular docking studies, carried out using AutoDock Vina software, suggested these compounds could be potent antioxidants at a concentration of 50µg/ml, showing potential anticancer activity through their ability to scavenge free radicals (Mehvish & Kumar, 2022).
Antimicrobial Activities
New heterocyclic compounds incorporating sulfamoyl moiety, synthesized for their potential as antimicrobial agents, have shown promising results against various bacterial and fungal strains. This indicates that derivatives of pyridazinone, including the target compound, could possess significant antimicrobial properties, which could be beneficial in developing new antimicrobial agents (Darwish et al., 2014).
Antiviral and COVID-19 Research
Compounds structurally related to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide have been explored for their antiviral properties, especially against COVID-19. A study on a novel antiviral active molecule provided insights into its potential efficacy against SARS-CoV-2, demonstrating the importance of such compounds in the search for effective COVID-19 treatments. The study involved quantum chemical insight, molecular docking, and analysis of the drug's pharmacokinetic properties, indicating its potential as a therapeutic agent (Mary et al., 2020).
Anti-inflammatory and Analgesic Activities
The exploration of novel 4(3H)-quinazolinone derivatives, which share a core structure with 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide, has shown that these compounds possess anti-inflammatory and analgesic properties. This research underscores the versatility of pyridazinone derivatives in addressing various inflammatory and pain-related conditions, highlighting the potential therapeutic applications of these compounds (Farag et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-7-5-12(6-8-13)15-9-10-18(23-22-15)25-11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBOZURVPLJWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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